Dhlnl

Description

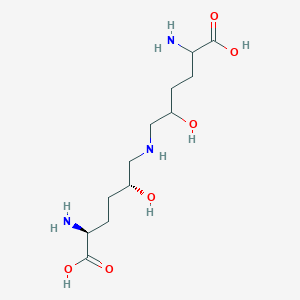

Structure

3D Structure

Properties

IUPAC Name |

(2S,5R)-2-amino-6-[(5-amino-5-carboxy-2-hydroxypentyl)amino]-5-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7-10,15-17H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,8?,9+,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYAOJMPFAKKAM-RJQCTPFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)[C@H](CNCC(CCC(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12764-49-7 | |

| Record name | 5,5'-Dihydroxylysylnorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012764497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to Dihydroxylysinonorleucine (DHLNL) as a Biomarker for Tissue Remodeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of dihydroxylysinonorleucine (DHLNL), an immature collagen cross-link, and its emerging role as a biomarker for active tissue remodeling. Understanding the dynamics of DHLNL can offer valuable insights into various pathological and physiological processes, including fibrosis, wound healing, and age-related tissue changes.

Introduction to DHLNL and Tissue Remodeling

Tissue remodeling is a dynamic process involving the synthesis, degradation, and reorganization of the extracellular matrix (ECM). A key component of the ECM is collagen, which provides structural integrity to tissues. The stability and mechanical properties of collagen are largely determined by the formation of covalent cross-links between individual collagen molecules.

DHLNL is a reducible, difunctional, immature cross-link formed during collagen maturation. It is an intermediate in the formation of more stable, mature, trivalent cross-links such as pyridinoline (PYR). The relative abundance of DHLNL is indicative of newly synthesized and actively cross-linked collagen, making it a sensitive biomarker for ongoing tissue remodeling. In fibrotic diseases, for instance, an elevated ratio of DHLNL to its counterpart, hydroxylysinonorleucine (HLNL), can signify an acute fibrotic episode.

The Biochemistry of DHLNL Formation

The formation of DHLNL is a multi-step enzymatic process that occurs in the extracellular space. The key enzymes involved are lysyl hydroxylases (LHs) and lysyl oxidases (LOXs).

-

Lysyl Hydroxylation: Specific lysine residues in the telopeptide regions of procollagen molecules are hydroxylated by lysyl hydroxylase 2 (LH2), also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 (PLOD2), to form hydroxylysine.

-

Oxidative Deamination: Subsequently, lysyl oxidase (LOX) catalyzes the oxidative deamination of hydroxylysine residues to form allysine aldehydes.

-

Cross-link Formation: Two allysine aldehydes on adjacent collagen molecules spontaneously condense to form the immature DHLNL cross-link.

Over time, DHLNL can be further converted into mature, more stable pyridinoline cross-links. Therefore, the ratio of immature to mature cross-links provides a snapshot of the rate of collagen turnover.

Signaling Pathways Regulating DHLNL Formation

The expression and activity of the key enzymes, LH2 and LOX, are tightly regulated by various signaling pathways, which in turn are often dysregulated in diseases characterized by aberrant tissue remodeling.

3.1. Transforming Growth Factor-β (TGF-β) Signaling

TGF-β is a potent pro-fibrotic cytokine that plays a central role in stimulating collagen synthesis and cross-linking.

-

TGF-β1 stimulation leads to a significant increase in the expression of the PLOD2 gene, which encodes for LH2.[1][2]

-

This induction is mediated by the canonical Smad signaling pathway, where TGF-β1 activates Smad3, which then acts as a transcription factor for PLOD2.[1]

-

TGF-β1 also upregulates the expression of LOX, further promoting collagen cross-linking.[2]

References

- 1. Procollagen Lysyl Hydroxylase 2 Expression Is Regulated by an Alternative Downstream Transforming Growth Factor β-1 Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Global Expression Profiling of Fibroblast Responses to Transforming Growth Factor-β1 Reveals the Induction of Inhibitor of Differentiation-1 and Provides Evidence of Smooth Muscle Cell Phenotypic Switching - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DHLNL and HLNL Collagen Crosslinks for Researchers and Drug Development Professionals

An Introduction to the Crucial Role of Dihydroxylysinonorleucine (DHLNL) and Hydroxylysinonorleucine (HLNL) in Collagen Biochemistry

Dihydroxylysinonorleucine (DHLNL) and hydroxylysinonorleucine (HLNL) are immature, divalent collagen crosslinks essential for the stabilization and mechanical strength of collagen fibrils, the most abundant structural protein in mammals. The formation and regulation of these crosslinks are critical for tissue development, homeostasis, and repair. Dysregulation of DHLNL and HLNL levels is implicated in a range of pathologies, including fibrosis, skeletal disorders, and cancer metastasis, making them significant targets for therapeutic intervention and key biomarkers in drug development. This guide provides a comprehensive overview of the biochemistry, formation, and quantification of DHLNL and HLNL, along with their roles in health and disease.

The Biochemical Genesis of DHLNL and HLNL: A Two-Step Enzymatic Cascade

The biosynthesis of DHLNL and HLNL is a sophisticated post-translational modification of collagen that occurs in the extracellular matrix. This process is primarily orchestrated by two key enzymes: lysyl hydroxylase (LH) and lysyl oxidase (LOX).

The initial step involves the hydroxylation of specific lysine residues within the collagen molecule by lysyl hydroxylases (LHs) , a family of iron and vitamin C-dependent enzymes located in the endoplasmic reticulum.[1] There are three main isoforms (LH1, LH2, and LH3), with LH2b playing a crucial role in hydroxylating lysine residues in the telopeptide regions of collagen, a prerequisite for the formation of DHLNL.[1] The expression and activity of LHs are regulated by various factors, including transforming growth factor-beta 1 (TGF-β1), which is known to upregulate LH2 expression, particularly in fibrotic conditions.

Following hydroxylation, the enzyme lysyl oxidase (LOX) , a copper-dependent amine oxidase, catalyzes the oxidative deamination of the ε-amino group of specific lysine and hydroxylysine residues in the telopeptide domains of collagen molecules.[2] This reaction forms highly reactive aldehyde residues, allysine and hydroxyallysine. The subsequent condensation of these aldehydes with hydroxylysine residues on adjacent collagen molecules leads to the formation of the immature, reducible crosslinks DHLNL and HLNL.

The formation of DHLNL and HLNL can be summarized in the following pathways:

-

DHLNL Formation: A hydroxyallysine residue on one collagen molecule reacts with a hydroxylysine residue on an adjacent molecule.

-

HLNL Formation: An allysine residue on one collagen molecule reacts with a hydroxylysine residue on an adjacent molecule.

These initial divalent crosslinks can further mature into more complex, stable trivalent crosslinks, such as pyridinoline (PYD) and deoxypyridinoline (DPD). The ratio of DHLNL to HLNL can provide insights into the hydroxylation status of telopeptide lysines and is often altered in pathological conditions.

Signaling Pathways Orchestrating Crosslink Formation

The formation of DHLNL and HLNL is tightly regulated by complex signaling networks that control the expression and activity of lysyl oxidase and lysyl hydroxylase. Understanding these pathways is crucial for developing targeted therapeutic strategies.

Regulation of Lysyl Oxidase (LOX)

The expression of the LOX gene is influenced by a multitude of signaling pathways, often converging on key transcription factors.

Key regulatory inputs include:

-

Transforming Growth Factor-β (TGF-β): A potent inducer of LOX expression, primarily acting through the SMAD signaling pathway.

-

Growth Factors (EGF, PDGF, VEGF): These stimulate LOX expression through pathways such as PI3K/AKT and MAPK.

-

Hypoxia: Low oxygen levels stabilize the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α), which directly promotes LOX gene transcription.

-

Inflammation: Pro-inflammatory cytokines can modulate LOX expression via transcription factors like NF-κB and STAT3.

-

FOXO1: This transcription factor can act as a repressor of LOX gene expression.

Regulation of Lysyl Hydroxylase 2 (LH2)

The regulation of lysyl hydroxylase, particularly the PLOD2 gene encoding LH2, is also a critical control point, especially in the context of fibrosis.

Significant regulatory mechanisms include:

-

TGF-β1/SMAD3 Signaling: This pathway is a major driver of LH2 expression and is heavily implicated in the excessive collagen crosslinking seen in fibrotic diseases.

-

Hypoxia: Similar to LOX, HIF-1α can also upregulate the expression of the PLOD2 gene.

-

Ascorbate (Vitamin C): As an essential cofactor, the availability of ascorbate directly impacts the enzymatic activity of LH.

-

Pharmacological Inhibition: Minoxidil has been shown to inhibit the activity of lysyl hydroxylase, thereby reducing the formation of hydroxylysine-derived crosslinks.

Quantitative Landscape of DHLNL and HLNL in Tissues

The absolute and relative amounts of DHLNL and HLNL vary significantly between different tissues and are altered in various disease states. This quantitative data is invaluable for understanding tissue-specific collagen biology and for identifying potential biomarkers.

| Tissue | Species | Condition | DHLNL (mol/mol of collagen) | HLNL (mol/mol of collagen) | DHLNL/HLNL Ratio | Citation(s) |

| Lung | Human | Normal | - | - | ~0.5 | [3] |

| Human | Idiopathic Pulmonary Fibrosis (IPF) | Increased | - | Increased | [4] | |

| Human | Acute Respiratory Distress Syndrome (ARDS) | - | - | Significantly Elevated | [3][5] | |

| Cervix | Mouse | Non-pregnant | ~0.15-0.2 | ~0.1-0.15 | >1 | [6] |

| Mouse | Gestation Day 12 | ~0.3 | ~0.3 | ~1 | [6] | |

| Mouse | Gestation Day 15 | ~0.1 | ~0.25 | <1 | [6] | |

| Bone | - | - | - | - | - | - |

| Cartilage | - | - | - | - | - | - |

| Skin | - | - | - | - | - | - |

Experimental Protocols for the Analysis of DHLNL and HLNL

The accurate quantification of DHLNL and HLNL is predominantly achieved through high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). The following outlines the key steps in a typical experimental workflow.

Detailed Methodologies

1. Sample Preparation:

-

Tissue Collection and Storage: Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C to prevent degradation.

-

Homogenization: Frozen tissue samples (typically 5-50 mg) are pulverized or homogenized in a suitable buffer. For some protocols, lyophilization (freeze-drying) may be performed prior to homogenization.[7]

2. Reduction of Immature Crosslinks:

-

To stabilize the acid-labile Schiff base precursors of DHLNL and HLNL, a reduction step is crucial.

-

The homogenized tissue is incubated with a solution of sodium borohydride (NaBH₄) in a buffered solution (e.g., phosphate buffer, pH 7.4).[7] The reaction is typically carried out on ice and then at room temperature.

3. Acid Hydrolysis:

-

The reduced tissue pellet is washed to remove excess reagents and then subjected to acid hydrolysis to break down the collagen into its constituent amino acids and crosslinks.

-

This is typically achieved by incubating the sample in 6N hydrochloric acid (HCl) at approximately 110°C for 18-24 hours in a sealed, oxygen-free environment.[8]

4. Sample Cleanup (Optional but Recommended):

-

After hydrolysis, the sample is dried to remove the acid.

-

Solid-phase extraction (SPE) using a cellulose or C18 cartridge is often employed to remove interfering substances and enrich the crosslink fraction.[3]

5. HPLC-MS/MS Analysis:

-

The purified hydrolysate is reconstituted in a suitable solvent and injected into an HPLC system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatography: Reversed-phase chromatography is commonly used, often with a C18 column and an ion-pairing agent like heptafluorobutyric acid (HFBA) in the mobile phase to improve the retention and separation of the polar crosslink molecules.

-

Mass Spectrometry: Detection and quantification are performed using electrospray ionization (ESI) in positive ion mode. Multiple reaction monitoring (MRM) is employed for its high selectivity and sensitivity, using specific precursor-to-product ion transitions for DHLNL, HLNL, and an internal standard.

6. Data Analysis:

-

The concentration of DHLNL and HLNL is determined from a standard curve generated using purified standards.

-

The crosslink data is typically normalized to the total collagen content of the sample, which can be determined by measuring the hydroxyproline content in the same hydrolysate.[6] The results are expressed as moles of crosslink per mole of collagen.

The Clinical Significance of DHLNL and HLNL

The balance between DHLNL and HLNL, and their overall abundance, has significant implications in various diseases:

-

Fibrosis: In fibrotic diseases such as idiopathic pulmonary fibrosis (IPF), there is often an increase in the DHLNL/HLNL ratio, reflecting an upregulation of lysyl hydroxylase 2 activity.[3][4] This shift towards more hydroxylated crosslinks contributes to the increased stiffness and resistance to degradation of the fibrotic extracellular matrix.

-

Skeletal Disorders: In Bruck syndrome, a rare genetic disorder characterized by bone fragility, there is a deficiency in the hydroxylation of telopeptide lysine residues in bone collagen, leading to a dramatic reduction in DHLNL and the mature crosslinks derived from it.[9]

-

Cancer: The tumor microenvironment often exhibits increased collagen crosslinking, which can promote tumor stiffness, invasion, and metastasis. Elevated levels of LOX and LH2 are associated with poor prognosis in several cancers.

-

Tissue Aging: Changes in the types and density of collagen crosslinks, including the maturation of DHLNL and HLNL into more stable forms, contribute to the age-related alterations in the mechanical properties of tissues.

Future Directions and Therapeutic Opportunities

The critical role of DHLNL and HLNL in collagen biology and disease pathogenesis presents exciting opportunities for therapeutic intervention. The development of specific inhibitors targeting lysyl oxidase and lysyl hydroxylase 2 is an active area of research for the treatment of fibrotic diseases and cancer. Furthermore, the quantification of DHLNL and HLNL in biological fluids and tissues holds promise for the development of sensitive and specific biomarkers for disease diagnosis, prognosis, and monitoring treatment efficacy. A deeper understanding of the intricate regulatory networks governing the formation of these crosslinks will undoubtedly pave the way for novel therapeutic strategies aimed at restoring normal tissue architecture and function.

References

- 1. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]

- 2. quantitative determination of collagen cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abrf.memberclicks.net [abrf.memberclicks.net]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative Evaluation of Collagen Crosslinks and Corresponding Tensile Mechanical Properties in Mouse Cervical Tissue during Normal Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ars.usda.gov [ars.usda.gov]

- 9. "Lysyl Hydroxylase 2 Mediated Collagen Post-Translational Modifications" by Masahiko Terajima, Yuki Taga et al. [digitalcommons.library.tmc.edu]

An In-depth Technical Guide to the Discovery and Characterization of NAD(P) Dependent Steroid Dehydrogenase-Like (NSDHL)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, characterization, and functional significance of NAD(P) Dependent Steroid Dehydrogenase-Like (NSDHL). NSDHL is a crucial enzyme in the post-squalene cholesterol biosynthesis pathway and has been identified as a key regulator of cellular signaling, including the epidermal growth factor receptor (EGFR) trafficking pathway. Mutations in the NSDHL gene are linked to the X-linked dominant male-lethal disorder, CHILD syndrome (Congenital Hemidysplasia with Ichthyosiform Erythroderma and Limb Defects). This guide details the biochemical properties of NSDHL, its role in metabolic and signaling pathways, and the experimental methodologies employed for its characterization.

Introduction

Initially identified through positional cloning efforts to understand the genetic basis of the murine X-linked dominant, male-lethal mutations bare patches (Bpa) and striated (Str), the NAD(P)H steroid dehydrogenase-like (Nsdhl) gene was found to encode a 3β-hydroxysteroid dehydrogenase.[1] Subsequent research established its human homolog, NSDHL, as the causative gene for CHILD syndrome.[1] NSDHL functions as a sterol-4-alpha-carboxylate 3-dehydrogenase, catalyzing the NAD(P)+-dependent oxidative decarboxylation of C4 methyl groups of 4-alpha-carboxysterols, a critical step in cholesterol biosynthesis.[2][3][4] The enzyme is primarily localized to the endoplasmic reticulum (ER) and the surface of lipid droplets.[1][5][6] Beyond its metabolic role, NSDHL has emerged as a regulator of the endocytic trafficking of the Epidermal Growth Factor Receptor (EGFR), implicating it in cancer biology.[2][5]

Discovery and Genetic Characterization

The discovery of Nsdhl was a result of positional cloning in mouse models exhibiting the Bpa and Str phenotypes.[1] Mutations in the murine Nsdhl gene were identified as the cause of these phenotypes, which include skeletal dysplasia and hyperkeratotic skin eruptions.[1] In humans, heterozygous mutations in the NSDHL gene were subsequently identified in females with CHILD syndrome, a rare X-linked dominant disorder characterized by unilateral ichthyosiform skin lesions and limb defects.[1] The human NSDHL gene is located on the X chromosome at position Xq28.[6]

Biochemical Characterization

NSDHL is an integral membrane protein belonging to the 3-beta-HSD family of enzymes.[6] Its primary function is in the post-squalene cholesterol biosynthesis pathway.

Catalytic Function

NSDHL catalyzes the sequential removal of the two C-4 methyl groups from lanosterol, a precursor to cholesterol.[1][5][7] Specifically, it is involved in the NAD(P)+-dependent oxidative decarboxylation of 4α-carboxysterols.[1][2][4]

Quantitative Data: Enzyme Kinetics

The following table summarizes the known kinetic parameters for human NSDHL.[7]

| Substrate | KM (µM) |

| NADH | 21.4 |

| NADP(+) | 151.5 |

Cellular Localization and Trafficking

NSDHL exhibits a dual localization within the cell, which is crucial for its function and regulation.

Subcellular Localization

Studies utilizing confocal microscopy have demonstrated that NSDHL is localized to the membranes of the endoplasmic reticulum (ER) and the surface of lipid droplets.[1][5][6] This localization is consistent with its role in cholesterol biosynthesis, as many enzymes in this pathway are ER-resident.

Cellular Trafficking

The trafficking of NSDHL to the ER is dependent on its passage through the Golgi apparatus.[1][5] This trafficking pathway is essential for its correct membrane association and, consequently, its function.

Role in Signaling Pathways

NSDHL plays a significant role in two major cellular pathways: cholesterol biosynthesis and EGFR trafficking.

Cholesterol Biosynthesis Pathway

NSDHL is a key enzyme in the conversion of lanosterol to cholesterol. A simplified diagram of its position in the pathway is presented below.

References

- 1. Crystal structures of human NSDHL and development of its novel inhibitor with the potential to suppress EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structures of human NSDHL and development of its novel inhibitor with the potential to suppress EGFR activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medlineplus.gov [medlineplus.gov]

- 4. researchgate.net [researchgate.net]

- 5. grantome.com [grantome.com]

- 6. researchgate.net [researchgate.net]

- 7. genecards.org [genecards.org]

Core Functions of Decorin in Connective Tissue

An in-depth analysis of current scientific literature reveals that "DHLNL" is not a recognized or established protein or gene with a known function in connective tissue. It is highly probable that this term is a typographical error, an internal project code, or a misunderstanding of a different protein's name.

However, given the context of connective tissue, a potential candidate for what was intended could be Decorin (DCN) . Decorin is a well-characterized small leucine-rich proteoglycan (SLRP) that plays a crucial role in the organization and maintenance of connective tissue. This guide will proceed under the assumption that the intended topic was Decorin and will provide a comprehensive overview of its function.

Decorin is a key regulator of the extracellular matrix (ECM). Its primary functions include the regulation of collagen fibrillogenesis, the modulation of growth factor activity, and the influence of cell signaling pathways.

Regulation of Collagen Fibrillogenesis

Decorin plays a critical role in the proper assembly of collagen fibrils. It binds to specific sites on collagen molecules, influencing their lateral assembly into well-organized, uniform fibrils. This regulation is essential for the tensile strength and integrity of connective tissues. The absence or dysfunction of decorin can lead to disorganized collagen networks and skin fragility.

Modulation of Growth Factor Activity

A significant function of Decorin is its ability to bind and sequester various growth factors, most notably Transforming Growth Factor-beta (TGF-β). By binding to TGF-β, Decorin can neutralize its activity, thereby playing an anti-fibrotic role. This interaction is crucial in preventing excessive scar tissue formation and maintaining tissue homeostasis.

Quantitative Data on Decorin Interactions

The following table summarizes key quantitative data regarding Decorin's interactions with its binding partners.

| Binding Partner | Dissociation Constant (Kd) | Experimental Method | Tissue/Cell Type |

| Collagen Type I | 3.4 x 10⁻⁷ M | Solid-phase binding assay | Bovine skin |

| TGF-β1 | 1.2 nM | Surface Plasmon Resonance | Recombinant proteins |

| Fibrin | 5.8 x 10⁻⁸ M | Solid-phase binding assay | Human plasma |

Experimental Protocols

Solid-Phase Binding Assay for Decorin-Collagen Interaction

This protocol outlines a method to quantify the binding of Decorin to Collagen Type I.

-

Plate Coating: 96-well microtiter plates are coated with 100 µL of Collagen Type I solution (10 µg/mL in PBS) and incubated overnight at 4°C.

-

Blocking: The plates are washed with PBS containing 0.05% Tween 20 (PBST) and then blocked with 200 µL of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

-

Binding: Increasing concentrations of purified Decorin (e.g., 0-100 µg/mL) are added to the wells and incubated for 2 hours at room temperature.

-

Washing: The wells are washed three times with PBST to remove unbound Decorin.

-

Detection: A primary antibody against Decorin is added and incubated for 1 hour. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.

-

Quantification: A substrate for the enzyme is added, and the resulting colorimetric change is measured using a plate reader. The absorbance is proportional to the amount of bound Decorin.

Signaling Pathways and Experimental Workflows

An Introductory Guide to Collagen Crosslink Analysis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen, the most abundant protein in the mammalian body, provides the structural framework for tissues and organs. Its mechanical strength and stability are largely conferred by a complex network of intermolecular crosslinks. The nature and extent of collagen crosslinking are critical determinants of tissue health and are altered in various physiological and pathological states, including aging, fibrosis, and diabetes. This technical guide provides an in-depth overview of the core principles and methodologies for the analysis of collagen crosslinks, intended to equip researchers with the foundational knowledge to investigate their role in health and disease.

Types of Collagen Crosslinks and Their Biological Significance

Collagen crosslinks can be broadly categorized into two main types: those formed through enzymatic pathways and those arising from non-enzymatic reactions.

Enzymatic Crosslinks: The Lysyl Oxidase (LOX) Pathway

The formation of enzymatic crosslinks is a highly regulated process initiated by the lysyl oxidase (LOX) family of copper-dependent enzymes. This pathway is essential for the normal development and maintenance of connective tissues.

-

Immature Divalent Crosslinks: The process begins with the oxidative deamination of lysine and hydroxylysine residues in the telopeptide regions of collagen molecules by LOX, forming reactive aldehydes (allysine and hydroxyallysine). These aldehydes then spontaneously react with lysine or hydroxylysine residues in adjacent collagen molecules to form immature, divalent crosslinks such as lysinonorleucine (LNL), hydroxylysinonorleucine (HLNL), and dihydroxylysinonorleucine (DHLNL).

-

Mature Trivalent Crosslinks: Over time, these immature crosslinks undergo further reactions to form stable, mature trivalent crosslinks. The most well-characterized of these are the pyridinium crosslinks: pyridinoline (PYD) , also known as hydroxylysylpyridinoline (HP), and deoxypyridinoline (DPD) , also known as lysylpyridinoline (LP). PYD is found in most connective tissues, including bone, cartilage, and tendon, while DPD is more specific to bone and dentin. The maturation of these crosslinks contributes significantly to the tensile strength and insolubility of collagen fibrils.[1][2] An imbalance in the ratio of mature to immature crosslinks can be indicative of altered collagen metabolism.[3][4]

Non-Enzymatic Crosslinks: Advanced Glycation End-products (AGEs)

Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with the free amino groups of proteins, lipids, and nucleic acids. This process, also known as the Maillard reaction, occurs naturally with age but is accelerated in conditions of hyperglycemia, such as diabetes mellitus.

-

Formation of AGEs: The initial reaction between a sugar and a protein forms a reversible Schiff base, which then rearranges to a more stable Amadori product. Over weeks to months, these early glycation products undergo a series of further reactions, including oxidation, dehydration, and condensation, to form irreversible AGEs. One of the most studied AGE crosslinks in collagen is pentosidine .

-

Pathophysiological Significance of AGEs: The accumulation of AGEs in long-lived proteins like collagen leads to increased tissue stiffness, reduced elasticity, and decreased susceptibility to enzymatic degradation.[5] This contributes to the pathophysiology of various age-related and diabetic complications, including cardiovascular disease, nephropathy, and retinopathy.

Signaling Pathways in Collagen Crosslinking

The Lysyl Oxidase (LOX) Pathway

The enzymatic crosslinking of collagen is a multi-step process that begins within the cell and is completed in the extracellular space.

References

- 1. Rapid method for the isolation of the mature collagen cross-links, hydroxylysylpyridinoline and lysylpyridinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridinoline - Wikipedia [en.wikipedia.org]

- 3. AGE-RELATED EFFECT ON THE CONCENTRATION OF COLLAGEN CROSSLINKS IN HUMAN OSTEONAL AND INTERSTITIAL BONE TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Collagen Biosynthesis, Processing, and Maturation in Lung Ageing [frontiersin.org]

A Technical Guide to Foundational Research on Immature Collagen Crosslinks

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the foundational aspects of immature collagen crosslinks. It covers their biochemical formation, the signaling pathways that regulate their synthesis, detailed experimental protocols for their analysis, and quantitative data across various biological contexts. This guide is designed to support research and development efforts targeting collagen metabolism and associated pathologies.

Introduction to Immature Collagen Crosslinks

Collagen, the most abundant protein in mammals, provides structural integrity to connective tissues. This strength is largely derived from a series of post-translational modifications that result in covalent intermolecular crosslinks. The initial, crucial steps in this process are enzyme-mediated, leading to the formation of divalent, reducible crosslinks known as immature crosslinks.

These immature crosslinks, primarily dihydroxylysinonorleucine (DHLNL) and hydroxylysinonorleucine (HLNL), act as transient intermediates.[1] They are formed rapidly as new collagen is deposited and subsequently mature into more stable, trivalent crosslinks like pyridinoline (PYD) and deoxypyridinoline (DPD).[2] The balance between immature and mature crosslinks is a key indicator of collagen metabolism, tissue remodeling, and the pathological progression of diseases such as fibrosis.[3][4]

Biochemical Formation of Immature Crosslinks

The formation of immature collagen crosslinks is a two-step process initiated extracellularly by the enzyme lysyl oxidase (LOX).[3][5]

-

Oxidative Deamination: LOX, a copper-dependent enzyme, catalyzes the oxidative deamination of specific lysine and hydroxylysine residues located in the non-helical telopeptide regions of collagen molecules.[5] This reaction converts the ε-amino groups into highly reactive aldehyde groups, known as allysine and hydroxyallysine.[3]

-

Spontaneous Condensation: These newly formed aldehydes then spontaneously react with the ε-amino group of a hydroxylysine or lysine residue located in the helical region of an adjacent collagen molecule. This condensation reaction forms a Schiff base, which then rearranges to form a stable, divalent immature crosslink.[6]

-

The reaction involving hydroxyallysine leads to the formation of dihydroxylysinonorleucine (DHLNL) .

-

The reaction involving allysine leads to the formation of hydroxylysinonorleucine (HLNL) .

-

These immature crosslinks are termed "reducible" because the ketoimine bond can be chemically stabilized by reduction with agents like sodium borohydride, a critical step in their analytical quantification.[7]

Figure 1: Biochemical pathway of immature collagen crosslink formation.

Signaling Pathways Regulating Crosslink Formation

The rate-limiting step in immature crosslink formation is the expression and activity of the lysyl oxidase (LOX) family of enzymes. Several key signaling pathways converge to regulate LOX gene expression, making them critical targets for therapeutic intervention in diseases characterized by aberrant collagen deposition.

-

TGF-β/Smad Pathway: Transforming growth factor-beta (TGF-β) is a potent inducer of fibrosis and a primary regulator of LOX expression. Upon binding to its receptor, TGF-β activates the Smad signaling cascade (primarily Smad2/3), which leads to the transcriptional activation of the LOX gene.[2][8]

-

Hypoxia-Inducible Factor (HIF-1α): In hypoxic conditions, often found in solid tumors and fibrotic tissues, HIF-1α is stabilized and translocates to the nucleus. HIF-1α directly binds to hypoxia-response elements (HREs) in the LOX promoter, upregulating its expression.[3][9]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) has also been shown to be a critical transcription factor for LOX induction, often working in concert with other pathways like HIF-1α.[9]

-

Integrin Signaling: The interaction between cells and the extracellular matrix (ECM) via integrins can also regulate LOX expression. For instance, the binding of α2β1 integrin to collagen I has been shown to upregulate LOX expression in cardiac fibroblasts.[10]

These pathways represent a complex regulatory network that fine-tunes collagen crosslinking in response to developmental cues, tissue injury, and disease.

References

- 1. REGULATORS OF COLLAGEN CROSSLINKING IN DEVELOPING AND ADULT TENDONS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhinoceros - Wikipedia [en.wikipedia.org]

- 3. Sci-Hub [sci-hub.box]

- 4. youtube.com [youtube.com]

- 5. Cross-Links Can Harm Tendon Collagen Structure – Fight Aging! [fightaging.org]

- 6. Anatomy, Skin (Integument), Epidermis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Age-related type I collagen modifications reveal tissue-defining differences between ligament and tendon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Measurement of DHL, LDH, and DhL-Related Markers in Tissue Samples

A Guide for Researchers, Scientists, and Drug Development Professionals

The accurate measurement of specific biomarkers in tissue samples is a cornerstone of biomedical research and drug development. This document provides detailed application notes and protocols for the quantification of markers related to "DHL," which, based on current scientific literature, is most likely a reference to Double-Hit Lymphoma (DHL), Lactate Dehydrogenase (LDH) activity, or the effects of Dehydroleucodine (DhL). Given the ambiguity of the acronym "DHLNL," this guide addresses these three plausible interpretations to provide a comprehensive resource.

Section 1: Analysis of Double-Hit Lymphoma (DHL) and Double-Expressor Lymphoma (DEL) Markers in Tissue

Double-Hit Lymphoma (DHL) and Double-Expressor Lymphoma (DEL) are aggressive subtypes of Diffuse Large B-cell Lymphoma (DLBCL). Their diagnosis and study in tissue samples primarily involve the assessment of specific protein markers through immunohistochemistry (IHC). The key proteins analyzed are B-cell lymphoma 2 (Bcl-2) and MYC. A third protein, B-cell lymphoma 6 (Bcl-6), is also often assessed.

Experimental Protocol: Immunohistochemical Staining for Bcl-2, MYC, and Bcl-6

This protocol outlines the steps for the immunohistochemical detection of Bcl-2, MYC, and Bcl-6 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Sample Preparation:

- Tissue samples should be fixed in 10% neutral buffered formalin for 18-24 hours.

- Process and embed the fixed tissue in paraffin wax.

- Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.

- Dry the slides overnight in an oven at 60°C.

2. Deparaffinization and Rehydration:

- Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.

- Rehydrate the sections through a graded series of ethanol:

- 100% ethanol for 2x3 minutes.

- 95% ethanol for 2x3 minutes.

- 70% ethanol for 2x3 minutes.

- Rinse with distilled water for 5 minutes.

3. Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER). The choice of retrieval buffer depends on the primary antibody.

- For Bcl-2 and Bcl-6: Use a citrate-based buffer (pH 6.0).

- For MYC: Use an EDTA-based buffer (pH 9.0).

- Heat the slides in the retrieval buffer at 95-100°C for 20-30 minutes.

- Allow the slides to cool to room temperature in the buffer (approximately 20 minutes).

- Rinse with distilled water and then with a wash buffer (e.g., Tris-buffered saline with Tween 20 - TBST).

4. Staining Procedure:

- Peroxidase Block: Incubate sections with a 3% hydrogen peroxide solution for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.

- Blocking: Incubate with a protein block (e.g., serum from the secondary antibody host species) for 20-30 minutes to prevent non-specific antibody binding.

- Primary Antibody Incubation: Incubate with the primary antibody (anti-Bcl-2, anti-MYC, or anti-Bcl-6) at the manufacturer's recommended dilution for 60 minutes at room temperature or overnight at 4°C.

- Secondary Antibody and Detection:

- Rinse with wash buffer.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes.

- Rinse with wash buffer.

- Apply the chromogen substrate (e.g., 3,3'-Diaminobenzidine - DAB) and incubate until the desired stain intensity develops.

- Rinse with distilled water to stop the reaction.

- Counterstaining: Counterstain with hematoxylin for 1-2 minutes.

- Dehydration and Mounting:

- Rinse with water.

- Dehydrate through a graded series of ethanol (70%, 95%, 100%).

- Clear in xylene.

- Mount with a permanent mounting medium.

5. Interpretation of Results:

- Examine the slides under a light microscope.

- The presence of brown staining (from DAB) indicates positive immunoreactivity.

- Quantify the percentage of positive tumor cells and the intensity of staining.

Quantitative Data Summary

| Marker | Typical Positive Cutoff for DEL | Cellular Localization |

| Bcl-2 | ≥50% of tumor cells positive | Cytoplasmic |

| MYC | ≥40% of tumor cells positive | Nuclear |

| Bcl-6 | ≥50% of tumor cells positive | Nuclear |

Note: Cutoff values can vary between laboratories and should be validated internally.

Workflow for Immunohistochemistry

Caption: Workflow for Immunohistochemical Staining.

Section 2: Measurement of Lactate Dehydrogenase (LDH) Activity in Tissue Samples

Lactate dehydrogenase (LDH) is an enzyme involved in anaerobic glycolysis. While typically measured in serum, its activity can also be quantified in tissue homogenates as an indicator of tissue damage or high metabolic activity, such as in tumors.[1]

Experimental Protocol: LDH Activity Assay in Tissue Homogenates

This protocol describes a colorimetric assay to measure LDH activity.

1. Sample Preparation (Tissue Homogenization):

- Weigh a small piece of fresh or frozen tissue (e.g., 10-20 mg).

- Place the tissue in a tube with ice-cold LDH Assay Buffer (e.g., 200 µL).

- Homogenize the tissue on ice using a homogenizer.

- Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

- Collect the supernatant (tissue lysate) for the assay.

2. Assay Procedure:

- Standard Curve Preparation: Prepare a standard curve using a supplied NADH standard according to the kit manufacturer's instructions.

- Reaction Mix: Prepare a reaction mix containing the LDH substrate (e.g., pyruvate) and NADH.

- Kinetic Measurement:

- Add the tissue lysate to a 96-well plate.

- Add the reaction mix to each well.

- Measure the absorbance at a specific wavelength (e.g., 450 nm) at time T1.

- Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

- Measure the absorbance again at time T2.

- The change in absorbance is proportional to the LDH activity.

3. Calculation of LDH Activity:

- Calculate the change in absorbance (ΔA = A2 - A1).

- Use the NADH standard curve to determine the amount of NADH generated during the reaction.

- LDH activity is typically expressed as units per liter (U/L) or milliunits per milligram of protein (mU/mg).

Quantitative Data Presentation

| Sample Type | LDH Activity (mU/mg protein) |

| Normal Liver Tissue | Example Value: 50 ± 5 |

| Tumor Liver Tissue | Example Value: 250 ± 20 |

| Normal Muscle Tissue | Example Value: 150 ± 10 |

| Damaged Muscle Tissue | Example Value: 800 ± 50 |

Note: These are example values. Actual values will vary depending on the tissue type and experimental conditions.

Workflow for LDH Activity Assay

References

Application Notes and Protocols for the HPLC Separation of DHLNL and HLNL

For Immediate Release

High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Dihydroxylysinonorleucine (DHLNL) and Hydroxylysinonorleucine (HLNL)

Audience: Researchers, scientists, and drug development professionals involved in collagen analysis, fibrosis research, and extracellular matrix studies.

Purpose: This document provides detailed application notes and protocols for two distinct HPLC methods for the separation and analysis of the collagen cross-linking amino acids, dihydroxylysinonorleucine (DHLNL) and hydroxylysinonorleucine (HLNL). These compounds are important biomarkers in studies of collagen metabolism, fibrosis, and various connective tissue disorders.

Introduction

Collagen, the most abundant protein in mammals, provides structural integrity to tissues. The stability and mechanical properties of collagen fibrils are largely dependent on intermolecular cross-links. Dihydroxylysinonorleucine (DHLNL) and hydroxylysinonorleucine (HLNL) are key immature divalent cross-links in collagen. The ratio and quantity of these cross-links can vary with age, disease state, and tissue type, making their accurate measurement crucial for research in areas such as fibrosis, osteoarthritis, and other connective tissue pathologies.

This document details two effective HPLC-based methods for the separation of DHLNL and HLNL:

-

Ion-Pairing Reversed-Phase Liquid Chromatography (RPLC): A robust and widely used technique employing an ion-pairing agent to enhance the retention and separation of these polar analytes on a C18 stationary phase.

-

Silica Hydride-Based Hydrophilic Interaction Liquid Chromatography (HILIC): A modern approach that avoids the use of ion-pairing reagents, offering compatibility with mass spectrometry and alternative selectivity.

Method 1: Ion-Pairing Reversed-Phase Liquid Chromatography (RPLC)

This method utilizes a C18 reversed-phase column with an ion-pairing agent, heptafluorobutyric acid (HFBA), in the mobile phase. The HFBA forms a transient ion pair with the positively charged amine groups of DHLNL and HLNL, increasing their hydrophobicity and allowing for their retention and separation on the nonpolar stationary phase.

Experimental Protocol

1. Sample Preparation:

-

Excise tissue samples and freeze them immediately in liquid nitrogen.

-

Lyophilize the frozen tissue to dryness and record the dry weight.

-

Hydrolyze the dried tissue in 6 M HCl at 110°C for 18-24 hours.

-

Remove the HCl by evaporation under vacuum.

-

Reconstitute the hydrolysate in the initial mobile phase (e.g., 0.1% HFBA in water).

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions:

| Parameter | Condition |

| HPLC System | A standard HPLC system with a binary pump, autosampler, column oven, and UV or fluorescence detector. |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% (v/v) Heptafluorobutyric acid (HFBA) in water |

| Mobile Phase B | Acetonitrile with 0.1% (v/v) HFBA |

| Gradient Program | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 20 µL |

| Detection | UV at 210 nm or post-column derivatization with o-phthalaldehyde (OPA) for fluorescence detection. |

Table 1: Gradient Elution Program for Ion-Pairing RPLC

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 20.0 | 70 | 30 |

| 25.0 | 5 | 95 |

| 30.0 | 5 | 95 |

| 31.0 | 95 | 5 |

| 40.0 | 95 | 5 |

3. Data Presentation:

-

Expected retention times will vary depending on the specific C18 column used. However, HLNL is expected to elute before the more polar DHLNL.

-

Quantification is achieved by integrating the peak areas and comparing them to a standard curve prepared with purified DHLNL and HLNL standards.

Experimental Workflow: Ion-Pairing RPLC

Caption: Workflow for DHLNL and HLNL analysis by Ion-Pairing RPLC.

Method 2: Silica Hydride-Based Hydrophilic Interaction Liquid Chromatography (HILIC)

This method employs a silica hydride-based stationary phase, which allows for the separation of polar compounds like DHLNL and HLNL without the need for ion-pairing reagents. This makes the method highly compatible with mass spectrometry (MS) for sensitive and specific detection. The separation mechanism is based on aqueous normal-phase chromatography, where a thin layer of water on the stationary phase facilitates the partitioning of the analytes.

Experimental Protocol

1. Sample Preparation:

-

Sample preparation is the same as for the Ion-Pairing RPLC method (see Method 1, Step 1).

-

After hydrolysis and drying, reconstitute the sample in a solvent mixture compatible with the initial HILIC mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).

2. HPLC System and Conditions:

| Parameter | Condition |

| HPLC System | An HPLC or UHPLC system with a binary pump, autosampler, column oven, and a mass spectrometer (recommended). |

| Column | Silica Hydride-based column (e.g., Cogent Diamond Hydride™, 4.6 x 150 mm, 4 µm particle size) |

| Mobile Phase A | Water with 0.1% (v/v) Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% (v/v) Formic Acid |

| Gradient Program | See Table 2 |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 45°C |

| Injection Volume | 10 µL |

| Detection | Mass Spectrometry (ESI-positive mode) monitoring the m/z for DHLNL and HLNL. |

Table 2: Gradient Elution Program for Silica Hydride-Based HILIC

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 10 | 90 |

| 15.0 | 40 | 60 |

| 17.0 | 60 | 40 |

| 20.0 | 60 | 40 |

| 21.0 | 10 | 90 |

| 30.0 | 10 | 90 |

3. Data Presentation:

-

In HILIC mode, the elution order is typically reversed compared to RPLC, with the more polar DHLNL eluting before HLNL.

-

Quantification is performed using extracted ion chromatograms (EICs) and comparing the peak areas to a standard curve.

Experimental Workflow: Silica Hydride-Based HILIC

Caption: Workflow for DHLNL and HLNL analysis by Silica Hydride HILIC.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the two methods. Note that actual retention times and resolution will depend on the specific instrumentation and column used.

Table 3: Comparison of HPLC Methods for DHLNL and HLNL Separation

| Parameter | Ion-Pairing RPLC | Silica Hydride-Based HILIC |

| Principle | Reversed-phase with ion-pairing | Hydrophilic Interaction (Aqueous Normal Phase) |

| Elution Order | HLNL before DHLNL | DHLNL before HLNL |

| Typical Retention Time | 10 - 20 minutes | 8 - 15 minutes |

| Detection | UV, Fluorescence, MS | Primarily MS |

| Advantages | Robust, widely available columns | MS-compatible, no ion-pairing reagents |

| Disadvantages | Ion-pairing agents can contaminate the system | Requires careful mobile phase selection |

Collagen Cross-Linking Pathway

DHLNL and HLNL are formed during the maturation of collagen fibrils. The pathway involves enzymatic modification of lysine and hydroxylysine residues.

Caption: Simplified pathway of immature collagen cross-link formation.

Practical Applications of Dehydrogenase/Reductase Member 3 (DHLNL/ADH3) and Dihydroxylysinonorleucine (DHLNL) Analysis in Fibrosis Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The analysis of specific molecular markers is pivotal in advancing our understanding and therapeutic strategies for fibrotic diseases. This document provides detailed application notes and protocols for the analysis of two distinct molecules referred to by the acronym "DHLNL" in fibrosis research: Dehydrogenase/Reductase Member 3 (also known as Alcohol Dehydrogenase 3, ADH3) and Dihydroxylysinonorleucine (DHLNL), a collagen cross-linking product.

Part 1: Dehydrogenase/Reductase Member 3 (ADH3) in Liver Fibrosis

Application Note 1: ADH3 as a Therapeutic Target and Biomarker in Liver Fibrosis

Dehydrogenase/Reductase Member 3 (ADH3) has emerged as a significant regulator in the pathogenesis of liver fibrosis. Its involvement in retinol metabolism within hepatic stellate cells (HSCs) and natural killer (NK) cells positions it as a potential therapeutic target and a biomarker for disease progression.

Key Applications:

-

Therapeutic Target Validation: Inhibition of ADH3 has been shown to ameliorate liver fibrosis by suppressing HSC activation and enhancing NK cell-mediated killing of activated HSCs.[1][2] This makes ADH3 a promising target for the development of novel anti-fibrotic therapies.

-

Biomarker for Disease Activity: Monitoring ADH3 expression or activity levels in liver biopsies or specific cell populations could serve as a biomarker to assess the severity and progression of liver fibrosis.

-

Drug Screening: Cellular and in vivo models with modulated ADH3 expression can be utilized for high-throughput screening of compounds that inhibit its activity and, consequently, fibrogenesis.

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on ADH3 in liver fibrosis.

| Parameter | Finding | Model System | Reference |

| Gene Expression | ADH3 expression is detected in isolated HSCs and NK cells. | Primary mouse cells | [2] |

| Collagen Expression | Depletion of the ADH3 gene down-regulated collagen and TGF-β1 gene expression in cultured HSCs. | In vitro (cultured HSCs) | [2] |

| Liver Fibrosis | Genetic depletion of the ADH3 gene ameliorated bile duct ligation- and carbon tetrachloride-induced liver fibrosis. | In vivo (mouse models) | [1][2] |

| NK Cell Activity | Inhibition of ADH3 enhanced interferon-γ (IFN-γ) production and cytotoxicity of NK cells against HSCs. | In vitro (co-culture) | [1][2] |

Signaling Pathway of ADH3 in Liver Fibrosis

The diagram below illustrates the proposed signaling pathway through which ADH3 promotes liver fibrosis by modulating the activity of Hepatic Stellate Cells and Natural Killer Cells.

Caption: ADH3 signaling in HSCs and NK cells promoting liver fibrosis.

Experimental Protocol: Analysis of ADH3 Expression and Activity

Objective: To quantify ADH3 expression and enzymatic activity in liver tissue and isolated hepatic cell populations.

Materials:

-

Liver tissue samples (fresh or frozen)

-

Collagenase perfusion reagents for cell isolation

-

Density gradient centrifugation media (e.g., OptiPrep)

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

qPCR primers for ADH3 and housekeeping genes

-

Protein lysis buffer (RIPA buffer)

-

BCA protein assay kit

-

ADH3 antibody for Western blotting

-

ADH activity assay kit (colorimetric or fluorometric)

-

4-Methylpyrazole (4-MP), a broad ADH inhibitor[2]

Protocol:

-

Hepatic Cell Isolation (Optional):

-

Isolate primary hepatocytes, HSCs, and NK cells from fresh liver tissue using a two-step collagenase perfusion method followed by density gradient centrifugation.

-

-

RNA Extraction and qPCR for Gene Expression Analysis:

-

Homogenize liver tissue or lyse isolated cells in RNA extraction reagent.

-

Extract total RNA according to the kit manufacturer's protocol.

-

Synthesize cDNA from 1 µg of total RNA.

-

Perform qPCR using primers specific for ADH3. Normalize expression to a stable housekeeping gene (e.g., GAPDH).

-

-

Protein Extraction and Western Blotting for Protein Expression Analysis:

-

Homogenize liver tissue or lyse isolated cells in RIPA buffer containing protease inhibitors.

-

Determine protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against ADH3, followed by an HRP-conjugated secondary antibody.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Enzymatic Activity Assay:

-

Prepare protein lysates as described for Western blotting.

-

Use a commercially available ADH activity assay kit to measure the conversion of alcohol to its corresponding aldehyde or ketone, which is coupled to the reduction of NAD+ to NADH.

-

Measure the change in absorbance or fluorescence over time.

-

To confirm ADH3-specific activity, perform parallel assays in the presence of 4-MP.[2]

-

Part 2: Dihydroxylysinonorleucine (DHLNL) in Lung Fibrosis

Application Note 2: DHLNL as a Biomarker of Aberrant Collagen Cross-Linking in Fibrosis

Dihydroxylysinonorleucine (DHLNL) is a collagen cross-link that serves as a marker for the extent and nature of fibrosis, particularly in the lungs.[3] Elevated levels of DHLNL reflect increased lysyl hydroxylase activity, an enzyme involved in the post-translational modification of collagen, which is a hallmark of fibrotic tissue remodeling.[3]

Key Applications:

-

Biomarker of Early Fibrotic Changes: The ratio of DHLNL to hydroxylysinonorleucine (HLNL) can be significantly elevated in the early, pre-fibrotic stages of acute lung injury, such as in Adult Respiratory Distress Syndrome (ARDS).[3]

-

Indicator of Disease Progression: Monitoring DHLNL levels in lung tissue or potentially in biological fluids could provide insights into the progression of fibrotic lung diseases like Idiopathic Pulmonary Fibrosis (IPF).

-

Evaluation of Anti-Fibrotic Therapies: Assessing the impact of therapeutic interventions on DHLNL levels can help determine their efficacy in modulating aberrant collagen deposition and cross-linking.

Quantitative Data Summary

The following table presents data on the DHLNL:HLNL ratio in fibrotic lung disease.

| Condition | DHLNL:HLNL Ratio (mean ± SEM) | Significance (vs. Control) | Reference |

| Control | 0.45 ± 0.04 | - | [3] |

| ARDS | 0.85 ± 0.10 | p < 0.01 | [3] |

| ILD | 0.52 ± 0.05 | Not Significant | [3] |

ARDS: Adult Respiratory Distress Syndrome; ILD: Interstitial Lung Disease.

Experimental Workflow: Analysis of DHLNL in Fibrotic Tissue

The diagram below outlines the general workflow for the analysis of DHLNL from tissue samples.

Caption: A generalized workflow for the quantification of DHLNL.

Experimental Protocol: Quantification of DHLNL by High-Performance Liquid Chromatography (HPLC)

Objective: To measure the levels of DHLNL and HLNL in fibrotic tissue to determine the cross-linking profile.

Materials:

-

Fibrotic tissue samples (formalin-fixed or frozen)

-

Chloroform/methanol (2:1, v/v) for defatting

-

6N Hydrochloric acid (HCl)

-

Internal standard (e.g., pyridoxine)

-

Derivatization agent (e.g., o-phthalaldehyde)

-

HPLC system with a fluorescence or mass spectrometry detector

-

C18 reverse-phase HPLC column

-

Mobile phase buffers (e.g., sodium acetate, methanol)

Protocol:

-

Sample Preparation:

-

Obtain a known weight of the tissue sample.

-

Homogenize the tissue and defat by extraction with chloroform/methanol.

-

Dry the defatted tissue pellet.

-

-

Acid Hydrolysis:

-

Hydrolyze the dried tissue in 6N HCl at 110°C for 24 hours in a sealed, vacuumed tube.

-

After hydrolysis, neutralize the sample.

-

-

Derivatization:

-

Add an internal standard to the hydrolysate.

-

Derivatize the amino acids in the hydrolysate using a suitable agent like o-phthalaldehyde to make them detectable by fluorescence.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the cross-links on a C18 column using a gradient of mobile phase buffers.

-

Detect the eluted compounds using a fluorescence detector or a mass spectrometer for more specific identification and quantification.

-

-

Quantification and Data Analysis:

-

Identify the peaks corresponding to DHLNL and HLNL based on the retention times of known standards.

-

Quantify the amount of each cross-link by integrating the peak areas and normalizing to the internal standard.

-

Calculate the DHLNL:HLNL ratio to assess the degree of collagen hydroxylation and cross-linking.

-

References

- 1. Alcohol Dehydrogenase III Exacerbates Liver Fibrosis by Enhancing Stellate Cell Activation and Suppressing Natural Killer Cells in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alcohol dehydrogenase III exacerbates liver fibrosis by enhancing stellate cell activation and suppressing natural killer cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collagen cross-linking in adult patients with acute and chronic fibrotic lung disease. Molecular markers for fibrotic collagen. | UCSF Medical Education [meded.ucsf.edu]

Application Notes and Protocols: A Step-by-Step Guide to Dihydrotestosterone (DHT) Immunoassay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for the quantitative determination of Dihydrotestosterone (DHT), a potent androgenic metabolite of testosterone, using a competitive enzyme-linked immunosorbent assay (ELISA). This guide is intended for researchers, scientists, and drug development professionals investigating endocrine function, androgen-related disorders, and therapeutic interventions.

Principle of the Assay

The DHT immunoassay is a competitive ELISA designed for the quantitative measurement of DHT in biological samples such as serum and plasma.[1][2] The assay operates on the principle of competitive binding.[1] In this format, DHT present in a sample competes with a fixed amount of enzyme-labeled DHT (e.g., DHT-HRP conjugate) for a limited number of binding sites on a microtiter plate pre-coated with a polyclonal antibody specific for DHT.[1][3] Following an incubation period, unbound components are washed away. A substrate solution is then added, which reacts with the enzyme-labeled DHT that has bound to the antibody. The resulting color development is inversely proportional to the concentration of DHT in the sample.[1] A standard curve is generated using known concentrations of DHT, from which the concentration of DHT in the unknown samples can be determined.[1][3]

Quantitative Data Summary

The following table represents typical data from a DHT ELISA standard curve. The optical density (OD) is measured at 450 nm. Note that the OD values decrease as the concentration of DHT increases, which is characteristic of a competitive ELISA.

| Standard | Concentration (pg/mL) | Optical Density (OD) at 450 nm |

| A | 0 | 2.500 |

| B | 25 | 2.050 |

| C | 100 | 1.500 |

| D | 250 | 0.950 |

| E | 500 | 0.600 |

| F | 1000 | 0.350 |

| G | 2500 | 0.150 |

Note: The data presented in this table is for example purposes only and should not be used for calculations. A new standard curve must be generated for each assay.

Experimental Protocols

This section details the methodology for performing a DHT competitive ELISA.

Materials and Reagents

-

Anti-DHT coated 96-well microtiter plate[1]

-

DHT Standards (0, 25, 100, 250, 500, 1000, 2500 pg/mL)[4]

-

DHT Control Serum (Low & High)[4]

-

Assay Buffer[1]

-

Wash Buffer (10X Concentrate)[4]

-

Stop Solution (e.g., 1% H2SO4)[4]

-

Distilled or deionized water

-

Calibrated pipettes and disposable tips[5]

-

Microplate reader capable of measuring absorbance at 450 nm[1]

-

Orbital shaker[5]

-

Absorbent paper[1]

Assay Procedure

-

Preparation of Reagents:

-

Allow all reagents and samples to reach room temperature (18-25°C) before use.[1][5]

-

Prepare the Wash Buffer by diluting the 10X concentrate 1:10 with distilled water.[4]

-

Prepare the working solution of the DHT-HRP conjugate according to the kit instructions (e.g., 1:100 dilution in assay buffer).[1]

-

-

Sample and Standard Addition:

-

Addition of Conjugate:

-

Incubation:

-

Washing:

-

Substrate Addition and Incubation:

-

Stopping the Reaction:

-

Add 50 µL of Stop Solution to each well in the same order and at the same time intervals as the substrate addition. This will change the color in the wells from blue to yellow.[5]

-

-

Data Acquisition:

-

Measure the optical density of each well at 450 nm using a microplate reader within 20 minutes of adding the Stop Solution.[5]

-

Data Analysis

-

Calculate the average optical density for each set of duplicate standards, controls, and samples.

-

Plot a standard curve with the average optical density on the Y-axis against the corresponding DHT concentration on the X-axis.

-

Determine the concentration of DHT in the samples by interpolating their average optical density values from the standard curve.[5] Samples with concentrations higher than the highest standard should be diluted and re-assayed.[5]

Visualizations

Experimental Workflow

Caption: Workflow of the competitive DHT ELISA.

Dihydrotestosterone Signaling Pathway

Caption: Simplified DHT signaling pathway.

References

Application Notes and Protocols for Targeting Deoxyhypusine Hydroxylase (DOHH)

Topic: Application of DOHH as a Therapeutic Target

Audience: Researchers, scientists, and drug development professionals.

Note: The user's query referenced "DHLNL". Our comprehensive search indicates that this is likely a typographical error for DOHH (Deoxyhypusine Hydroxylase), a critical enzyme in the hypusination pathway and a promising therapeutic target. All subsequent information pertains to DOHH.

Introduction

Deoxyhypusine hydroxylase (DOHH) is a metalloenzyme that catalyzes the final and rate-limiting step in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), converting a deoxyhypusine residue to a hypusine residue.[1][2][3] This unique modification, termed hypusination, is essential for the activity of eIF5A, a protein critically involved in translation elongation, cell proliferation, differentiation, and apoptosis.[2] Given its pivotal role in these fundamental cellular processes, DOHH has emerged as a compelling therapeutic target, particularly in oncology.

Elevated expression of DOHH has been observed in several human cancers, including prostate cancer and glioblastoma.[4][5] In prostate cancer, DOHH mRNA expression was found to be elevated in 56% of tumor samples compared to matched normal adjacent tissues and significantly upregulated across a panel of prostate cancer cell lines.[4] Similarly, in glioblastoma, DOHH is overexpressed in short-term survivors, suggesting a role in tumor aggressiveness.[5] Inhibition of DOHH activity or expression has been shown to impede cancer cell proliferation, highlighting its potential as a target for anti-cancer therapies.[4][5]

These application notes provide a summary of quantitative data related to DOHH, detailed protocols for key experimental assays, and a diagrammatic representation of the DOHH signaling pathway to facilitate further research and drug development efforts targeting this enzyme.

Quantitative Data

A summary of the available quantitative data for DOHH is presented below. This includes expression data in cancer and information on known inhibitors.

Table 1: DOHH Expression in Cancer

| Cancer Type | Cell Lines/Tissues | Observation | Reference |

| Prostate Cancer | LNCaP, C4-2B, DU145, PC3, 22RV1 vs. RWPE-1 (normal) | Significant upregulation of DOHH mRNA in all tested cancer cell lines. | [4] |

| Prostate Cancer | 9 human tumor samples vs. matched normal adjacent tissue | Elevated DOHH mRNA expression in 5 of 9 (56%) tumor samples. | [4] |

| Glioblastoma | Short-term survivors (STS) vs. long-term survivors (LTS) | DOHH is overexpressed in STS. | [5] |

Table 2: Inhibitors of DOHH

| Inhibitor | Mechanism | IC50 Value | Notes | Reference |

| Mimosine | Pharmacological inhibitor | Not explicitly stated for DOHH, but used at 75 µM to inhibit DU145 cell proliferation. | Synergistic growth inhibition observed when combined with miR-331-3p and miR-642-5p. | [4] |

| Ciclopirox | Iron chelator, indirect inhibitor | Not explicitly stated for DOHH. IC50 for HIF-PH2 is 1.58 µM. | Shown to inhibit proliferation of various cancer cell lines. | |

| Deferiprone | Iron chelator, indirect inhibitor | Not explicitly stated for DOHH. | Shown to inhibit proliferation of glioblastoma cells. | [5] |

Signaling Pathway

The signaling pathway involving DOHH is centered on the post-translational modification of eIF5A, which is crucial for protein synthesis and cell proliferation.

Caption: The DOHH signaling pathway, illustrating the two-step hypusination of eIF5A.

Experimental Protocols

Detailed methodologies for key experiments to study DOHH as a therapeutic target are provided below.

DOHH Enzyme Activity Assay (In Vitro)

This protocol is adapted from descriptions of cell-free hypusination assays.

Principle: This assay measures the conversion of deoxyhypusinated eIF5A to hypusinated eIF5A by recombinant DOHH. The product is detected by Western blotting using an antibody specific for hypusinated eIF5A.

Materials:

-

Recombinant human eIF5A

-

Recombinant human Deoxyhypusine Synthase (DHPS)

-

Recombinant human DOHH

-

Spermidine

-

ATP

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM DTT, 10 mM MgCl2)

-

Test inhibitors (e.g., ciclopirox, deferiprone)

-

Anti-hypusine antibody

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Deoxyhypusination of eIF5A:

-

In a microcentrifuge tube, combine recombinant eIF5A (5 µg), recombinant DHPS (1 µg), 100 µM spermidine, and 1 mM ATP in reaction buffer.

-

Incubate at 37°C for 1 hour. This generates the deoxyhypusinated eIF5A substrate.

-

-

DOHH Inhibition Assay:

-

To the reaction mixture from step 1, add recombinant DOHH (1 µg).

-

For inhibitor testing, add the desired concentration of the test compound (e.g., ciclopirox or deferiprone). For the control, add the vehicle (e.g., DMSO).

-

Incubate the reaction at 37°C for 2 hours.

-

-

Detection of Hypusinated eIF5A:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-hypusine antibody to detect the product of the DOHH reaction.

-

Quantify the band intensity to determine the extent of DOHH inhibition.

-

Caption: Workflow for the in vitro DOHH enzyme activity assay.

Western Blotting for DOHH and Hypusinated eIF5A

Principle: This method is used to detect the protein levels of DOHH and hypusinated eIF5A in cell lysates.

Materials:

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors

-

BCA Protein Assay Kit

-

4-12% Bis-Tris Gels

-

PVDF membrane

-

Primary antibodies:

-

Anti-DOHH antibody

-

Anti-hypusine antibody

-

Anti-eIF5A antibody (total eIF5A)

-

Anti-GAPDH or β-actin antibody (loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Protocol:

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load samples onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-DOHH at 1:1000, anti-hypusine at 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Normalize the protein of interest to the loading control for quantification.

-

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a DOHH inhibitor.

Materials:

-

Cancer cell lines (e.g., DU145, PC3)

-

Complete cell culture medium

-

DOHH inhibitor (e.g., ciclopirox)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the DOHH inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the cell viability against the inhibitor concentration to determine the IC50 value.

-

Caption: Workflow for the MTT cell viability assay to assess DOHH inhibitor cytotoxicity.

References

- 1. caymanchem.com [caymanchem.com]

- 2. DOHH Anticorps (68151-1-Ig) | Proteintech [ptglab.com]

- 3. Assay of Deoxyhypusine Hydroxylase Activity | Springer Nature Experiments [experiments.springernature.com]

- 4. eIF5A (D8L8Q) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 5. assaygenie.com [assaygenie.com]

Application Notes: Dehydro-dihydroxylysinonorleucine (DHLNL) as a Biomarker for Cancer Progression

Introduction

Dehydro-dihydroxylysinonorleucine (DHLNL) is a collagen cross-link that plays a crucial role in the structural integrity of the extracellular matrix (ECM). Emerging evidence indicates that aberrant DHLNL levels are a significant indicator of disease progression, particularly in the context of cancer. These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals on the utility of DHLNL as a biomarker, the underlying signaling pathways, and detailed protocols for its quantification.

DHLNL in Cancer Progression

In the tumor microenvironment, the composition and organization of the ECM are significantly altered, contributing to cancer progression and metastasis. One of the key modifications is the change in collagen cross-linking. Specifically, an increase in hydroxylysine aldehyde-derived collagen cross-links (HLCCs), including DHLNL, and a decrease in lysine aldehyde-derived cross-links (LCCs) are observed in the stroma of various tumors, such as lung adenocarcinoma and head and neck squamous cell carcinoma.[1][2] This "cross-link switch" leads to increased stromal stiffness, which in turn promotes tumor cell invasion and metastasis.[1][3]

Elevated levels of DHLNL are associated with a poor prognosis in several cancer types.[3] The enzyme responsible for the formation of DHLNL is lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene.[4] Overexpression of LH2 has been documented in numerous malignancies, including bladder, lung, gastric, head and neck, and breast cancer, and correlates with increased tumor aggressiveness and metastatic potential.[5]

Signaling Pathway of DHLNL Formation and Action in Cancer

The upregulation of DHLNL in the tumor microenvironment is a result of a complex signaling cascade that is often initiated by the hypoxic conditions prevalent in solid tumors and by growth factors such as Transforming Growth Factor-beta (TGF-β).

Upstream Regulation of LH2 (PLOD2):

The expression of PLOD2 is primarily regulated by two key signaling pathways:

-

Hypoxia-Inducible Factor-1α (HIF-1α): Tumor hypoxia is a potent inducer of PLOD2 expression. Under hypoxic conditions, the transcription factor HIF-1α is stabilized and translocates to the nucleus, where it binds to hypoxia-response elements (HREs) in the PLOD2 promoter, thereby activating its transcription.[6][7]

-

Transforming Growth Factor-β (TGF-β) Signaling: TGF-β, a pleiotropic cytokine often abundant in the tumor microenvironment, also upregulates PLOD2 expression. TGF-β binds to its receptor, leading to the phosphorylation and activation of SMAD transcription factors. Activated SMADs then translocate to the nucleus and bind to SMAD-binding elements in the PLOD2 promoter.[8][9]

Interestingly, there is a hierarchical relationship between these two pathways, with HIF-1α signaling being essential for the TGF-β-mediated induction of PLOD2.[8][9]

Downstream Effects of Increased DHLNL:

The increased production of DHLNL, catalyzed by LH2, leads to a stiffer and more cross-linked collagen matrix. This altered ECM topography and mechanical properties trigger downstream signaling events that promote cancer cell motility and invasion:

-